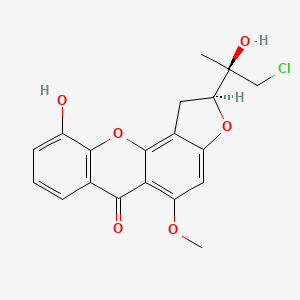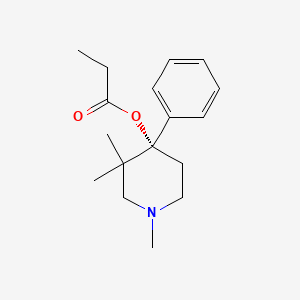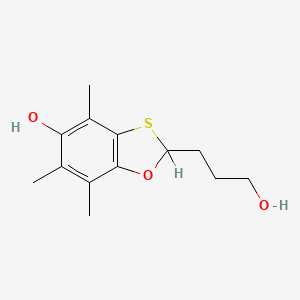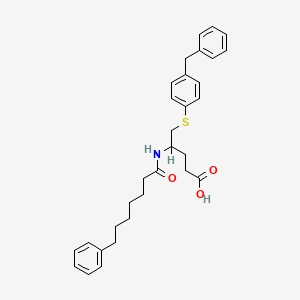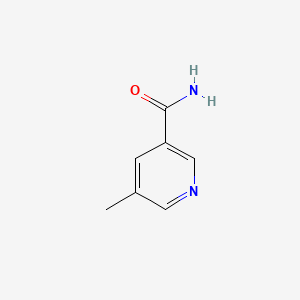
5-Methylnicotinamide
Vue d'ensemble
Description
Synthesis Analysis
5-Methylnicotinamide-adenine dinucleotide, an analogue of 5-MNA, is synthesized through chemical conversion from 5-methylthionicotinamide-adenine dinucleotide, which is obtained by enzymic transglucosidation. This process highlights the complex synthetic pathways that can produce 5-MNA derivatives, offering insights into the compound's versatile nature in biochemical contexts (Samama, Wrixon, & Biellmann, 1981).
Molecular Structure Analysis
The molecular structure of 5-MNA and its derivatives is characterized by their interaction with enzymes, such as liver alcohol dehydrogenase. X-ray diffraction methods have revealed that 5-MNA binds to liver alcohol dehydrogenase with the pyridinium ring oriented away from the active site, suggesting specific structural features that influence its biochemical activity and interaction with proteins (Samama, Wrixon, & Biellmann, 1981).
Chemical Reactions and Properties
5-MNA exhibits significant chemical reactivity, serving as a precursor and intermediate in various synthetic and metabolic pathways. Its involvement in inhibiting poly(ADP-ribose) synthetase and enhancing the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells underscores its potential as a bioactive molecule with chemotherapeutic relevance (Nduka & Shall, 1980).
Physical Properties Analysis
The physical properties of 5-MNA, such as its solubility, melting point, and stability, are crucial for its biological functions and pharmaceutical applications. These properties are influenced by its molecular structure and the presence of functional groups, which determine its behavior in biological systems and its interaction with other molecules.
Chemical Properties Analysis
5-MNA's chemical properties, including its reactivity towards various reagents, its role as an inhibitor or activator in enzymatic reactions, and its pharmacological activities, are central to understanding its mechanism of action in biological systems. For instance, its ability to enhance DNA synthesis and cell proliferation in rat liver cells in culture suggests a physiological role that could be leveraged for therapeutic applications (Hoshino, Kühne, & Kröger, 1982).
Applications De Recherche Scientifique
1. Inhibition of Poly(ADP-ribose) Synthetase
5-Methylnicotinamide enhances the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells by inhibiting poly(ADP-ribose) synthetase. This inhibition supports the participation of (ADP-ribose)n in DNA excision repair and cell survival, suggesting a potential application in molecular analysis of DNA repair components (Nduka & Shall, 1980).
2. Interaction with Isoenzymes of Liver Alcohol Dehydrogenase
This compound-adenine dinucleotide, a derivative of this compound, interacts differently with the major and minor isoenzymes of liver alcohol dehydrogenase. This interaction, explored through kinetic investigation, suggests its potential use in studying liver enzyme activities and their modulation (Samama et al., 1981).
3. Implications in Cell Division and Growth
This compound shows an influence on cell division and growth. A study with a HeLa cell clone resistant to this compound revealed that the compound's presence affected cell growth rate and poly (adenosine diphosphate-ribose) synthesis, hinting at its role in cell proliferation processes (Kidwell & Burdette, 1974).
4. Impact on Metabolism in Liver Cirrhosis
This compound plays a role in the metabolism of nicotinamide in liver cirrhosis. Its production increases in cirrhotic patients, indicating a possible protective role against the toxic effects of nicotinamide accumulation in liver disease (Pumpo et al., 2001).
5. Neuroprotective Potential
This compound demonstrates neuroprotective abilities. A study involving rat cerebellar granule cells showed that it reduced neuronal damage caused by homocysteine, suggesting its potential application in neurodegenerative diseases (Slomka et al., 2008).
6. Synergistic Potentiation with DNA-Damaging Agents
This compound potentiates the cytotoxicity of DNA-damaging agents like N-methyl-N-nitrosourea and gamma-radiation, suggesting its potential use in enhancing the effectiveness of certain cancer therapies (Nduka et al., 1980).
7. Influence on DNA Synthesis and Cell Proliferation
This compound influences DNA synthesis and cell proliferation, particularly in rat liver cells. It counteracts the effects of nicotinamide, affecting intracellular NAD concentration and possibly playing a physiological role in cell growth (Hoshino et al., 1982).
8. Modulation of Nicotinamide Nucleotides in Liver
This compound affects the steady-state concentrations of nicotinamide nucleotides in the liver, indicating its role in the control of NAD synthesis and related metabolic pathways (Clark & Pinder, 1969).
9. Anti-inflammatory Properties
1-Methylnicotinamide, a related compound, exhibits significant anti-inflammatory properties, suggesting its therapeutic potential for a variety of diseases and disorders, including inflammatory skin diseases (Gebicki et al., 2003).
10. Therapeutic Potential in Diabetes-Associated Brain Disorders
1-Methylnicotinamide shows potential benefits in treating brain disorders associated with diabetes. Its neuroprotective properties indicate its usefulness in managing diabetes-related brain failures (Kuchmerovska et al., 2010).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
5-Methylnicotinamide, also known as N-methylnicotinamide, is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . The primary target of this compound is the enzyme Nicotinamide N-Methyltransferase (NNMT) . NNMT is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification .
Mode of Action
It is known that nnmt catalyzes the methylation of nicotinamide (nam) to form 1-methylnicotinamide (mnam), using s-adenosyl methionine (sam) as a methyl donor . This process consumes methyl groups and generates S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of most SAM-dependent methyltransferases .
Biochemical Pathways
This compound plays a role in the NAD salvage pathway . In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NMN is then converted to NAD by nicotinamide mononucleotide adenylyltransferase (NMNAT). The NAD molecule can be used in various energy metabolism pathways, including glycolysis, β-oxidation, and oxidative phosphorylation .
Pharmacokinetics
It is known that this compound is excreted in the urine . The absorption, distribution, metabolism, and elimination (ADME) properties of this compound need further investigation.
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been suggested that NNMT, the enzyme that produces this compound, affects epigenetics and the development of more potent and selective inhibitors . Overexpression of NNMT has been described in various solid cancer tissues and even body fluids, including serum, urine, and saliva . Furthermore, accumulating evidence has shown that NNMT knockdown significantly decreases tumorigenesis and chemoresistance capacity .
Action Environment
It is known that various factors, including diet, lifestyle, and exposure to toxins, can influence the levels of nad and its metabolites in the body
Propriétés
IUPAC Name |
5-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(7(8)10)4-9-3-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCUXBGEPLKSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220254 | |
| Record name | 5-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70-57-5 | |
| Record name | 5-Methylnicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 70-57-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30220254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLNICOTINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54US8ZUG7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




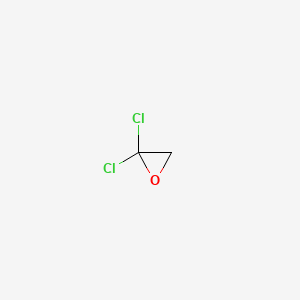

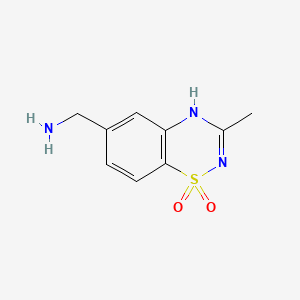
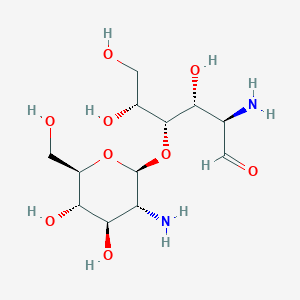
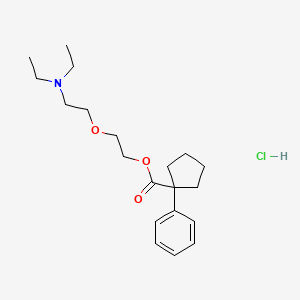

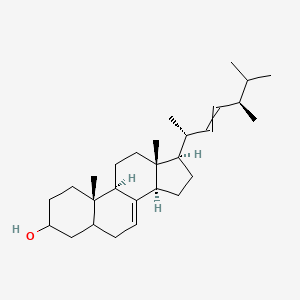
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-fluoropentanedioic acid](/img/structure/B1205142.png)
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane](/img/structure/B1205144.png)
